N-(3-acetylphenyl)cyclopropanecarboxamide
Description
N-(3-acetylphenyl)cyclopropanecarboxamide has emerged as a noteworthy compound in the landscape of chemical research. Its molecular structure is characterized by a central amide linkage connecting a cyclopropane (B1198618) ring to an acetyl-substituted phenyl ring. This combination of a strained, three-membered aliphatic ring and an aromatic ketone bestows upon the molecule a distinct reactivity and potential for diverse chemical transformations.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 109919-96-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)NC(=O)C2CC2 |
The cyclopropane ring is a well-established structural motif in medicinal chemistry, valued for the unique conformational rigidity and electronic properties it imparts to a molecule. The inclusion of a cyclopropane group can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. The strained nature of the three-membered ring can lead to enhanced binding affinity with biological targets and can also serve as a bioisostere for other chemical groups, such as vinyl or gem-dimethyl groups.
Within this context, the cyclopropanecarboxamide (B1202528) scaffold is of particular interest. The amide linkage provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. The combination of the cyclopropyl (B3062369) and carboxamide functionalities creates a versatile pharmacophore that has been explored for a range of therapeutic targets. The presence of the acetylphenyl group in this compound offers an additional point for chemical modification, allowing for the synthesis of a diverse library of derivatives.
The use of cyclopropane-containing molecules in medicine has a history that dates back to the introduction of cyclopropane itself as a general anesthetic in the 1930s. However, the deliberate incorporation of the cyclopropyl group into drug candidates to modulate their pharmacological properties is a more recent development in the history of medicinal chemistry. The latter half of the 20th century saw a growing appreciation for the unique attributes of the cyclopropane ring, leading to its inclusion in a variety of bioactive compounds.
In recent years, there has been a notable increase in the number of clinical drug candidates and approved drugs that feature a cyclopropyl moiety. This trend highlights the success of this structural unit in addressing challenges in drug discovery, such as improving potency and overcoming metabolic instability. A significant milestone in the application of this scaffold was the discovery of a novel class of antimalarial agents based on cyclopropyl carboxamides. nih.govnih.gov This discovery, emerging from a phenotypic screen, identified a completely new chemical class of compounds with potent activity against drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov
One of the primary roles of this compound in academic research is its utility as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively targeted to build more complex molecular architectures. The acetyl group, for instance, can undergo a variety of chemical transformations, such as reduction, oxidation, or conversion to other functional groups. The amide nitrogen and the aromatic ring also provide handles for further chemical elaboration.
A key example of its application as a synthetic intermediate is in the preparation of N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. chemsrc.comsmolecule.com In this synthesis, this compound serves as a crucial building block, providing the entire this compound core of the final, more complex molecule. This transformation underscores the importance of the title compound in accessing novel chemical entities with potential pharmacological activity. The resulting pyridazine-containing compound represents a more elaborate molecular structure, suggesting that this compound is a valuable starting material for the synthesis of drug-like molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORAACNFGHERHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(3-acetylphenyl)cyclopropanecarboxamide
The primary and most direct method for synthesizing this compound involves the formation of an amide bond between the precursor molecules: 3-aminoacetophenone and an activated form of cyclopropanecarboxylic acid. This reaction is a cornerstone of organic synthesis, and several protocols can be employed to achieve this transformation efficiently. researchgate.netfishersci.co.ukhepatochem.com
The synthesis of this compound relies on two key precursors: 3-aminoacetophenone and cyclopropanecarboxylic acid.
3-Aminoacetophenone: This precursor is an aromatic ketone and amine. nih.govnist.gov It is commercially available but can also be synthesized in the laboratory, most commonly through the reduction of 3-nitroacetophenone. prepchem.compatsnap.com Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method for this reduction. prepchem.com Another approach involves using reducing metals in an acidic medium. msu.edu
Cyclopropanecarboxylic acid: This precursor can be synthesized through various methods, including the cyclization of 4-chlorobutyronitrile followed by hydrolysis. A common laboratory-scale synthesis involves the Wurtz coupling of 1,3-dibromopropane using sodium, which can be improved with the use of zinc as a dehalogenating agent. wikipedia.org
The formation of the amide bond between these two precursors can be achieved through several well-established methods:
Acyl Chloride Method: Cyclopropanecarboxylic acid can be converted to the more reactive cyclopropanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acyl chloride readily reacts with 3-aminoacetophenone in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk This is often referred to as the Schotten-Baumann reaction. fishersci.co.uk
Coupling Reagent Method: A wide array of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. researchgate.nethepatochem.comnih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate. hepatochem.com Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk The reaction is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to minimize side reactions and reduce racemization if chiral centers are present. nih.gov Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium salts (e.g., HATU, HBTU). hepatochem.com
A plausible reaction scheme is presented below:
Scheme 1: Synthesis of this compound via the acyl chloride route.
Scheme 2: Synthesis of this compound using a coupling reagent.
Optimizing the synthesis of this compound involves a systematic evaluation of various reaction parameters to maximize the yield and purity of the final product. Key factors to consider include the choice of solvent, base, coupling reagent, reaction temperature, and stoichiometry of the reactants.
For instance, in coupling reactions utilizing reagents like EDC, the choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or DCM are often effective. fishersci.co.uk The selection of the base is also crucial; tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the acid produced during the reaction without competing in the main reaction. nih.gov
The table below illustrates hypothetical optimization parameters for the synthesis, based on general principles of amide coupling reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Coupling Reagent | EDC/HOBt | HATU | SOCl₂ | HATU often gives higher yields for less reactive amines. SOCl₂ is cost-effective but may require harsher conditions. |
| Base | Pyridine | DIPEA | None (with EDC) | DIPEA is a stronger, non-nucleophilic base that can improve reaction rates. |
| Solvent | DCM | DMF | THF | DMF is a good solvent for a wide range of reactants but can be difficult to remove. |
| Temperature (°C) | 0 to RT | RT | 50 | Starting at a lower temperature can control exothermic reactions and minimize side products. |
Purification of the final product is typically achieved through standard laboratory techniques. After the reaction is complete, an aqueous workup is often performed to remove water-soluble byproducts and excess reagents. nih.gov The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. nih.gov
Derivatization Strategies for this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of related compounds. These derivatization strategies can target the acetylphenyl moiety, the cyclopropane (B1198618) ring, or the amide linkage.
The acetylphenyl portion of the molecule presents two primary locations for functionalization: the acetyl group and the aromatic ring.
Transformations of the Acetyl Group: The ketone of the acetyl group is a versatile functional handle for a variety of chemical transformations. ichem.md
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Oxidation: While less common for this specific functionality, under forcing conditions, the acetyl group can be oxidized.
Halogenation: The α-carbon of the acetyl group can be halogenated, for instance, using bromine in acetic acid, to yield an α-bromo ketone. This intermediate is a valuable precursor for the synthesis of various heterocyclic compounds. ichem.md
Condensation Reactions: The acetyl group can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). ichem.md
Modifications of the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing amide and acetyl groups. Both are meta-directing groups, although the amide can be ortho, para-directing under certain conditions. However, Friedel-Crafts reactions are generally unsuccessful on rings with strongly deactivating groups like the acetyl group. Halogenation or nitration would likely occur at the positions meta to the acetyl group and ortho/para to the amide, though the steric hindrance and electronic effects would need to be carefully considered.
The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, behaving somewhat like an alkene. wikipedia.orgpharmaguideline.comdalalinstitute.com
Halogenation: In the dark, cyclopropane can react with halogens like bromine to yield 1,3-dihalopropanes via an addition reaction that opens the ring. pharmaguideline.com
Hydrohalogenation: Reaction with hydrohalic acids can also lead to ring-opening, forming 1-halopropanes. wikipedia.org
Catalytic Hydrogenation: Under more vigorous conditions than typically used for reducing double bonds, the cyclopropane ring can be hydrogenated to a propane derivative.
These ring-opening reactions provide a pathway to linear alkyl chains, thus transforming the cyclic nature of this part of the molecule.
The amide linkage itself is generally robust, but its modification can lead to interesting structural analogues.
N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group. This typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl or aryl halide.
Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide into a secondary amine.
Bioisosteric Replacement: In medicinal chemistry, the entire amide bond is often replaced with a bioisostere, which is a group with similar physical or chemical properties that imparts different biological activity. nih.gov Examples of amide bioisosteres include 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. nih.gov The synthesis of these analogues would require a different synthetic approach, starting from precursors designed to form the desired heterocyclic ring.
Chalcone (B49325) and Isoxazole (B147169) Analogue Synthesis via Claisen-Schmidt Condensation and Cyclization Reactions
The synthesis of chalcone and isoxazole analogues of this compound is a well-established two-step process. This pathway leverages the reactivity of the acetyl group's α-carbon.
The initial step is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone. scispace.comjocpr.com In this context, this compound serves as the ketone component. The reaction is typically carried out by treating the starting material with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. jocpr.com This condensation reaction creates a chalcone derivative, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com
The second step involves the transformation of the synthesized chalcone into an isoxazole. This is achieved through a cyclization reaction with hydroxylamine hydrochloride (NH₂OH·HCl). nih.govresearchgate.net The chalcone intermediate is refluxed with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate (B1210297) or potassium hydroxide in a solvent such as ethanol or acetic acid. jocpr.comnih.gov This process leads to the formation of a five-membered isoxazole ring, a heterocyclic moiety found in numerous biologically active compounds. nveo.orgderpharmachemica.com
Table 1: Synthesis of Chalcone and Isoxazole Analogues
| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound | Aromatic Aldehyde, NaOH or KOH in Ethanol | N-(3-(3-aryl-2-propenoyl)phenyl)cyclopropanecarboxamide (Chalcone Analogue) |
| 2 | Cyclization | Chalcone Analogue | Hydroxylamine Hydrochloride, Base (e.g., NaOAc) in Ethanol | N-(3-(5-aryl-isoxazol-3-yl)phenyl)cyclopropanecarboxamide (Isoxazole Analogue) |
Stereoselective Synthesis of this compound Analogs
Achieving stereocontrol in the synthesis of this compound analogs, particularly concerning the cyclopropane ring, is a significant challenge in synthetic organic chemistry. The development of stereoselective methods allows for the preparation of specific enantiomers or diastereomers, which is crucial for studying structure-activity relationships. General strategies for the asymmetric synthesis of chiral cyclopropane derivatives can be applied to produce these analogs.
One prominent approach involves the use of transition-metal catalysts with chiral ligands. Cobalt(II) complexes, for instance, have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins using diazoacetates. organic-chemistry.org This method can generate cyclopropane esters with high diastereo- and enantioselectivity. These chiral esters can then be converted to the desired carboxamides through amidation, preserving the stereochemical integrity of the cyclopropane ring. organic-chemistry.org
Another strategy employs chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing the cyclopropanation reaction to occur from a specific face of the alkene precursor. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched cyclopropane derivative. rsc.orgunl.pt For example, a three-step sequence of an aldol reaction with a chiral auxiliary, a substrate-directed cyclopropanation, and a final retro-aldol cleavage can produce chiral cyclopropane carboxaldehydes, which are versatile precursors to carboxamides. rsc.orgrsc.orgnih.gov
Furthermore, multicomponent reactions can be designed for stereoselective synthesis. An electrocatalytic domino transformation involving aldehydes and two different C-H acids can lead to the stereoselective formation of highly functionalized cyclopropane-tricarboxylates. rsc.org While complex, such methods provide a pathway to densely functionalized cyclopropane rings with defined stereochemistry.
Table 2: Methodologies for Stereoselective Synthesis of Cyclopropane Analogs
| Method | Description | Key Reagents/Components | Outcome |
|---|---|---|---|
| Catalytic Asymmetric Cyclopropanation | A transition metal complex with a chiral ligand catalyzes the reaction between an olefin and a diazo compound. | Olefin, Diazoacetate, Chiral Cobalt(II) or Ruthenium(II) catalyst | Enantioenriched cyclopropane esters, convertible to amides. organic-chemistry.orgunl.pt |
| Chiral Auxiliary Control | A removable chiral group is used to direct the stereochemical outcome of the cyclopropanation reaction. | Substrate with chiral auxiliary (e.g., oxazolidinone), cyclopropanating agent. | Diastereomerically pure cyclopropane adducts; auxiliary is then cleaved. rsc.orgunl.pt |
| Substrate-Directed Synthesis | A functional group within the substrate (e.g., a hydroxyl group) directs the approach of the cyclopropanating reagent. | Allylic alcohol, Simmons-Smith reagent (Et₂Zn, CH₂I₂) | syn-Cyclopropane derivative relative to the directing group. unl.pt |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chalcones and their heterocyclic derivatives to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving reaction efficiency.
For the Claisen-Schmidt condensation step, several green alternatives to traditional methods exist. One effective technique is the use of solvent-free reactions, where reactants are ground together, often with a solid catalyst like sodium hydroxide. uitm.edu.myrsc.org This method, sometimes referred to as mechanochemistry, can lead to high yields in very short reaction times and eliminates the need for organic solvents. uitm.edu.mysphinxsai.com Microwave-assisted synthesis has also been successfully applied, often in conjunction with solvent-free conditions or using green solvents like ethanol-water mixtures. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve product yields. nveo.orgnveo.org
Similarly, the synthesis of isoxazoles from chalcones can be made more environmentally friendly. Microwave-assisted cyclization is a prominent green method that significantly shortens the reaction time from several hours under conventional reflux to just a few minutes, while often increasing the yield. abap.co.inresearchgate.netresearchgate.net Ultrasound-assisted synthesis is another energy-efficient technique that uses acoustic cavitation to promote the reaction, typically in aqueous media, thereby avoiding volatile organic solvents. preprints.orgmdpi.com
Table 3: Comparison of Conventional vs. Green Synthesis Methods
| Synthesis Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |
|---|
| Chalcone Synthesis | Base (NaOH/KOH) in organic solvent (e.g., Ethanol), long reaction times (hours). jocpr.com | 1. Solvent-free grinding with solid NaOH. rsc.org 2. Microwave irradiation with a catalyst (e.g., I₂/Al₂O₃). nih.gov | Eliminates solvent waste, reduces reaction time to minutes, high yields, simple work-up. uitm.edu.my | | Isoxazole Synthesis | Refluxing with NH₂OH·HCl for several hours (6-12 hrs) in a solvent like ethanol or acetic acid. jocpr.comnih.gov | 1. Microwave-assisted reaction (10-15 min). abap.co.in 2. Ultrasound-assisted reaction in aqueous media. mdpi.com | Drastically reduced reaction time, improved energy efficiency, higher yields, use of safer solvents. nveo.orgresearchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Techniques for N 3 Acetylphenyl Cyclopropanecarboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in N-(3-acetylphenyl)cyclopropanecarboxamide. The spectrum would be characterized by distinct signals for the aromatic protons, the amide proton, the acetyl group protons, and the cyclopropyl (B3062369) protons.
Key expected features would include:
Aromatic Region: Four signals corresponding to the protons on the 3-acetylphenyl ring. Their splitting patterns (e.g., singlet, doublet, triplet) and coupling constants would confirm their relative positions (ortho, meta, para).
Amide Proton: A broad singlet for the N-H proton, the chemical shift of which can be sensitive to solvent and concentration.
Acetyl Group: A sharp singlet integrating to three protons for the methyl group of the acetyl moiety.
Cyclopropyl Group: A set of complex multiplets for the four protons on the cyclopropane (B1198618) ring, arising from their distinct chemical environments and complex spin-spin coupling.
Table 3.1.1: Predicted ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | s | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.70 | d | 1H | Ar-H |
| ~7.45 | t | 1H | Ar-H |
| ~8.50 | br s | 1H | N-H |
| ~2.60 | s | 3H | -COCH₃ |
| ~1.60 | m | 1H | Cyclopropyl CH |
| ~1.00 | m | 2H | Cyclopropyl CH₂ |
Note: This is a hypothetical data table for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy complements ¹H-NMR by providing a count of the unique carbon atoms in the molecule. For this compound, a distinct signal would be expected for each of the 12 carbon atoms.
Key expected features would include:
Carbonyl Carbons: Two signals in the downfield region (typically 160-200 ppm), corresponding to the acetyl and amide carbonyl carbons.
Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm).
Aliphatic Carbons: Signals for the acetyl methyl carbon and the three carbons of the cyclopropane ring in the upfield region.
Table 3.1.2: Predicted ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~198.0 | Acetyl C=O |
| ~172.0 | Amide C=O |
| ~140.0 | Ar-C (quaternary) |
| ~138.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~26.5 | -COCH₃ |
| ~15.0 | Cyclopropyl CH |
Note: This is a hypothetical data table for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D-NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the connection of adjacent protons. For instance, it would show correlations between the coupled protons on the aromatic ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic and cyclopropyl proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting molecular fragments, for example, by showing a correlation from the amide N-H proton to the cyclopropyl methine carbon and the aromatic quaternary carbon, confirming the amide linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amide and ketone functional groups.
Table 3.2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Strong, broad | N-H stretch (amide) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1685 | Strong, sharp | C=O stretch (acetyl ketone) |
| ~1660 | Strong, sharp | C=O stretch (Amide I band) |
| ~1540 | Strong | N-H bend (Amide II band) |
Note: This is a hypothetical data table for illustrative purposes.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would confirm the exact mass of this compound (C₁₂H₁₃NO₂), which has a monoisotopic mass of 203.0946 g/mol . The fragmentation pattern observed in the mass spectrum would further support the proposed structure, showing characteristic losses of fragments such as the acetyl group or the cyclopropylcarbonyl group.
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental percentages should closely match the calculated values for the empirical formula C₁₂H₁₃NO₂, providing final validation of the compound's composition.
Table 3.4: Calculated Elemental Analysis for this compound (C₁₂H₁₃NO₂)
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 70.92% |
| Hydrogen (H) | 6.45% |
| Nitrogen (N) | 6.89% |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and preparative isolation of a wide range of organic compounds, including this compound and its derivatives. The versatility of HPLC allows for the separation of the target compound from starting materials, byproducts, and degradation products, ensuring a high degree of purity.
A typical HPLC method for the analysis of aromatic amides involves reversed-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 or phenyl-hexyl column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.
The detection of this compound is readily achieved using a UV detector, as the phenyl ring and the acetyl group contain chromophores that absorb in the UV region. The specific wavelength for detection would be chosen based on the UV spectrum of the compound to maximize sensitivity.
For the isolation of this compound or its derivatives, the analytical HPLC method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate to handle larger quantities of the compound. The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.
A study on the HPLC analysis of amide compounds in Piper ovatum utilized a gradient elution method with a Metasil ODS column (150 × 4.6 mm, 5μm). nih.gov The mobile phase consisted of acetonitrile and 1.0% acetic acid in water, with a gradient from 0-60% acetonitrile over 30 minutes. nih.gov This method successfully separated two amide derivatives, piperovatine (B1236508) and piperlonguminine, with retention times of 23.50 and 24.46 minutes, respectively, under a flow rate of 1.0 mL/min and detection at 280 nm. nih.gov
Similarly, a method for the analysis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide employed a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is noted to be scalable for preparative separations. sielc.com
Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of this compound based on methods for related amide compounds.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 (ODS) | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with Phosphoric Acid |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 280 nm |
| Temperature | Ambient | Ambient |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical properties and potential interactions.
To obtain the crystal structure of this compound, a single crystal of suitable size and quality is required. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other crystallization techniques such as vapor diffusion or cooling.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.
The crystal structure of a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, was determined by single-crystal X-ray diffraction. eurjchem.com The compound crystallized in the triclinic space group P-1 with two independent molecules in the asymmetric unit. The crystal structure was stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions. eurjchem.com
Another study on 2-cyanoguanidinophenytoin and its morpholine (B109124) derivative found that both compounds crystallized in the monoclinic system, with space groups P21/c and C2/c, respectively. nih.gov The crystal packing in these structures was also stabilized by intermolecular and intramolecular hydrogen bonds. nih.gov
The following interactive data table presents crystallographic data for N'-acetyl-N'-phenyl-2-naphthohydrazide as an example of the type of information obtained from an X-ray crystallographic study of a related N-acyl aniline (B41778) derivative. eurjchem.com
| Crystallographic Parameter | N'-acetyl-N'-phenyl-2-naphthohydrazide |
| Empirical Formula | C19H16N2O2 |
| Formula Weight | 304.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1531.9(2) |
| Z | 2 |
Investigations of Biological Activity and Molecular Mechanisms of N 3 Acetylphenyl Cyclopropanecarboxamide Derivatives
Mechanistic Studies of Therapeutic Potential
Detailed mechanistic studies to elucidate the therapeutic potential of a compound class are contingent upon the prior identification of specific and potent biological activity at a defined molecular target. As the exploration of biological targets for N-(3-acetylphenyl)cyclopropanecarboxamide derivatives is still in a preliminary stage, comprehensive mechanistic studies are not yet available in the scientific literature. The single reported link to p38 MAP kinase inhibition through the complex derivative BMS-582949 suggests a potential anti-inflammatory mechanism, but further research on simpler, more direct derivatives is required to establish a clear structure-activity relationship and to warrant in-depth mechanistic investigation into their therapeutic potential.
Antidiabetic Mechanism Exploration
Derivatives of this compound are being investigated for their potential as antidiabetic agents, with research focusing on several key molecular mechanisms. A primary area of exploration is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia. The inhibitory potency of these derivatives is often compared to established drugs like acarbose. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the benzamide (B126) moiety can enhance this inhibitory activity, while electron-donating groups may decrease it.
Another avenue of investigation is the effect of these compounds on insulin (B600854) secretion and sensitivity. Some benzothiazine acetamide (B32628) derivatives, for example, have been shown to increase serum insulin concentrations in animal models. This suggests a potential mechanism involving the stimulation of pancreatic β-cells to release more insulin. Furthermore, these compounds are evaluated for their ability to improve glycemic control over a longer term, as indicated by measurements of glycated hemoglobin (HbA1c). A significant decrease in HbA1c levels in treated diabetic animal models points towards a sustained therapeutic effect. The potential for these derivatives to modulate glucose-metabolizing enzymes and improve glucose utilization in peripheral tissues is also a subject of ongoing research.
Table 1: Investigated Antidiabetic Mechanisms and Effects of Related Derivatives
| Mechanism of Action | Observed Effect | Example Compound Class |
|---|---|---|
| α-Amylase Inhibition | Reduced carbohydrate digestion | N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives |
| α-Glucosidase Inhibition | Decreased glucose absorption | N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives |
| Insulin Secretion | Increased serum insulin levels | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide |
Antimicrobial Action Pathways (Antibacterial and Antifungal)
The antimicrobial properties of this compound derivatives are a significant area of research, with studies targeting both bacterial and fungal pathogens. The structural features of these molecules, particularly the cyclopropane (B1198618) ring and the amide linkage, are thought to be crucial for their biological activity.
In the realm of antifungal research, a key molecular target that has been identified is sterol 14-α demethylase (CYP51). frontiersin.org This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. frontiersin.org Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. frontiersin.org Molecular docking studies are often employed to predict the binding affinity of these derivatives to the active site of CYP51, providing insights into their potential efficacy. frontiersin.org The introduction of halogen atoms or methoxy (B1213986) groups on the aryl substituents has been observed to influence the antifungal activity of related cyclopropane-containing compounds. frontiersin.org
For their antibacterial action, while the precise mechanisms are still under broad investigation, the focus is on their ability to inhibit bacterial growth, particularly against Gram-positive strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. Some derivatives have demonstrated moderate inhibitory activity against various bacterial strains. The unique structural conformation conferred by the cyclopropane ring may facilitate interactions with bacterial targets that are distinct from those of conventional antibiotics.
Table 2: Antimicrobial Activity Profile of Related Amide Derivatives
| Organism Type | Pathogen Example | Potential Molecular Target/Mechanism |
|---|---|---|
| Fungus | Candida albicans | Inhibition of Sterol 14-α demethylase (CYP51) |
| Fungus | Cryptococcus neoformans | Disruption of fungal cell membrane integrity |
| Bacterium | Staphylococcus aureus | Inhibition of bacterial growth |
Anti-inflammatory Modalities
The anti-inflammatory potential of compounds structurally related to this compound is an active area of investigation, with a focus on their ability to modulate key inflammatory pathways. A significant modality being explored is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Another important mechanism under investigation is the modulation of pro-inflammatory and anti-inflammatory cytokines. For instance, some pyrrole (B145914) derivatives have demonstrated the ability to decrease the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Conversely, these compounds have been shown to upregulate the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1). nih.gov This dual action of suppressing pro-inflammatory signals while enhancing anti-inflammatory responses highlights a sophisticated immunomodulatory potential. The carrageenan-induced paw edema model in rats is a common in vivo assay used to evaluate the anti-inflammatory efficacy of these derivatives. nih.gov
Table 3: Investigated Anti-inflammatory Mechanisms of Related Compounds
| Molecular Target/Pathway | Effect | Example Compound Class |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Carboxamide derivatives bearing benzenesulphonamide |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased serum levels | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid |
Anticonvulsant Mechanisms
Derivatives containing the cyclopropane and amide moieties, such as N-3-arylamide substituted 5,5-cyclopropanespirohydantoins, have shown promise as anticonvulsant agents. nih.govresearchgate.net Their mechanisms of action are primarily investigated through preclinical screening models, most notably the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.govresearchgate.net
The MES test is a model for generalized tonic-clonic seizures, and activity in this model is often indicative of a compound's ability to prevent seizure spread. This is frequently associated with an effect on voltage-gated sodium channels. The proposed mechanism for some of these derivatives is the inhibition of these channels, which would reduce neuronal hyperexcitability. The scPTZ test, on the other hand, is a model for myoclonic and absence seizures and can suggest an effect on GABAergic neurotransmission or T-type calcium channels. Some compounds have demonstrated efficacy in both models, suggesting a broad spectrum of anticonvulsant activity. nih.gov The potential for these compounds to interact with voltage-gated calcium channels is also an area of active investigation. nih.gov The neurotoxicity of these compounds is typically assessed using the rotorod test to ensure that the anticonvulsant effects are not due to motor impairment. nih.gov
Table 4: Anticonvulsant Activity of Related Cyclopropane Derivatives in Preclinical Models
| Seizure Model | Proposed Mechanism of Action | Example Compound Class |
|---|---|---|
| Maximal Electroshock (MES) | Inhibition of voltage-gated sodium channels | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives |
| Subcutaneous Pentylenetetrazole (scPTZ) | Modulation of GABAergic neurotransmission or T-type calcium channels | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives |
Investigations in Oncology-Related Pathways
The unique structural characteristics of cyclopropane-containing carboxamides have prompted investigations into their potential as anticancer agents. Research in this area is focused on identifying their impact on various oncology-related pathways, with the goal of developing novel therapeutics that can inhibit tumor growth and proliferation.
One of the primary areas of investigation is the antiproliferative activity of these derivatives against various cancer cell lines. Studies have shown that some 1-phenylcyclopropane carboxamide derivatives can effectively inhibit the proliferation of leukemia cell lines. nih.gov The mechanism behind this antiproliferative effect is often linked to the induction of cell cycle arrest, for example at the G2/M phase, which prevents cancer cells from dividing and multiplying.
Another key focus is the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various signaling pathways. For instance, some pyrazole-4-carboxamide derivatives have been found to inhibit Aurora-A kinase, a protein that plays a critical role in cell division. nih.gov Inhibition of this kinase can lead to apoptosis. nih.gov The PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival, is another potential target. Modulation of this pathway can also trigger apoptosis. Furthermore, some spiro-thiadiazole derivatives have been investigated for their ability to induce cell death in breast cancer cells.
Table 5: Oncology-Related Pathways and Molecular Targets for Related Carboxamide Derivatives
| Cellular Process | Molecular Target/Pathway | Example Compound Class |
|---|---|---|
| Cell Proliferation | Inhibition of proliferation | 1-Phenylcyclopropane carboxamide derivatives |
| Cell Cycle | G2/M phase arrest | N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govresearchgate.netthiadiazol]-5'-yl) acetamides |
| Apoptosis | Aurora-A kinase inhibition | N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives |
Cellular Pathway Deconvolution and Signaling Analysis
To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to deconvolute the complex cellular pathways they modulate. This involves a detailed analysis of their interactions with specific molecular targets and the subsequent effects on downstream signaling cascades.
A key tool in this analysis is molecular docking. nih.gov This computational technique is used to predict the binding orientation and affinity of a compound to the active site of a target protein. nih.gov For instance, molecular docking studies have been used to investigate the binding of pyrazole (B372694) carboxamide derivatives to Aurora-A kinase, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking simulations can be employed to understand how these compounds might interact with other key proteins in cancer-related pathways, such as those in the PI3K/Akt or Wnt signaling pathways.
Beyond computational predictions, experimental techniques are essential for confirming these interactions and elucidating the downstream effects. Western blotting can be used to measure changes in the expression and phosphorylation status of key signaling proteins, confirming, for example, the inhibition of a specific kinase. Flow cytometry is another valuable tool for analyzing the effects of these compounds on the cell cycle and apoptosis. By combining these computational and experimental approaches, researchers can piece together the signaling puzzle and gain a comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound derivatives.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acarbose |
| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid |
| N-3-arylamide substituted 5,5-cyclopropanespirohydantoin |
| 1-phenylcyclopropane carboxamide |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide |
| N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govresearchgate.netthiadiazol]-5'-yl) acetamide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Acetylphenyl Cyclopropanecarboxamide Derivatives
Impact of Aromatic Ring Substitutions on Biological Efficacy
The position of substituents on the aromatic ring is a critical determinant of biological activity. Generally, substitutions at the 2- and 3-positions of the phenyl ring tend to be more favorable for activity compared to substitutions at the 4-position. nih.gov The electronic properties of the substituents also play a significant role. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, can influence the electronic distribution within the molecule, potentially leading to enhanced interactions with the target protein. Conversely, strongly electron-withdrawing groups may, in some cases, lead to a decrease in efficacy. nih.gov
The following table, derived from studies on analogous 1-phenylcyclopropane carboxamide derivatives, illustrates the impact of aromatic ring substitutions on antiproliferative activity against a human myeloid leukemia cell line (U937).
| Compound | Substitution on Phenyl Ring | Antiproliferative Activity (IC50, µM) |
|---|---|---|
| 1 | None | >100 |
| 2 | 4-Chloro | 55.3 |
| 3 | 3-Bromo | 48.7 |
| 4 | 4-Bromo | 52.1 |
| 5 | 3-Trifluoromethyl | 45.2 |
| 6 | 4-Trifluoromethyl | 50.8 |
Influence of Cyclopropane (B1198618) Ring Substitution Patterns on Activity
The cyclopropane ring, a unique three-membered carbocycle, imparts a degree of rigidity and a specific conformational preference to the molecule. nih.gov This constrained geometry can be advantageous for fitting into the binding pockets of target proteins. Substitutions on the cyclopropane ring itself can further refine the molecule's shape and electronic properties, thereby influencing its biological activity.
Studies on related cyclopropylamine (B47189) derivatives have shown that the stereochemical configuration of substituents on the cyclopropane ring is of paramount importance for potent enzymatic inhibition. nih.gov For instance, in a series of inhibitors, the trans configuration of substituents on the cyclopropane ring was found to be crucial for high activity, while the corresponding cis isomers were significantly less potent. This highlights the precise spatial arrangement required for optimal interaction with the biological target.
While specific data on substituted cyclopropane rings for N-(3-acetylphenyl)cyclopropanecarboxamide is limited in publicly available literature, the general principle holds that even minor modifications to this ring can lead to significant changes in biological effect.
Conformational Analysis and Bioactive Conformations of this compound Analogs
A flexible molecule can exist in numerous spatial arrangements, or conformations, but typically only one or a few of these are responsible for its biological activity—the so-called "bioactive conformation." Identifying this bioactive conformation is a key goal of conformational analysis and is crucial for rational drug design.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT), molecular mechanics (MM), and molecular dynamics (MD) simulations are employed to study the conformational preferences of molecules in solution and to predict their lowest energy (most stable) conformations. numberanalytics.comresearchgate.net By comparing the conformations of highly active analogs with those of inactive ones, researchers can deduce the essential spatial arrangement of key functional groups required for binding to the target.
For this compound analogs, the relative orientation of the acetylphenyl group and the cyclopropanecarboxamide (B1202528) moiety is of particular interest. The amide bond can exist in cis or trans conformations, and the rotational freedom around the single bonds allows for a range of three-dimensional structures. Understanding which of these conformations is preferred upon binding to a biological target can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency.
Stereochemical Considerations in Structure-Activity Relationships
Chirality, or "handedness," is a fundamental property of many drug molecules, and it is well-established that different stereoisomers (enantiomers and diastereomers) of a chiral drug can have vastly different pharmacological activities, metabolic fates, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.
For derivatives of this compound, chirality can arise from substituted cyclopropane rings or from other stereocenters introduced during molecular modifications. The synthesis and biological evaluation of individual stereoisomers are therefore critical steps in understanding the SAR.
A study on the four stereoisomers of a benzamide-based H3 receptor antagonist provides a compelling example of this principle. The different stereoisomers exhibited significant variations in their in vitro affinity for the target receptor, with one isomer showing superior potency. nih.gov This underscores the necessity of controlling stereochemistry during the synthesis and of evaluating each stereoisomer independently to identify the most active and safe candidate.
Development of Pharmacophore Models for Targeted Biological Activities
A pharmacophore model is an abstract representation of the key steric and electronic features that are essential for a molecule to interact with a specific biological target and to trigger or block its response. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, all arranged in a specific three-dimensional geometry.
Pharmacophore models can be developed based on the structures of a series of active compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). dovepress.com Once validated, these models serve as powerful tools for virtual screening of large chemical databases to identify novel compounds with the potential for the desired biological activity. nih.gov They can also guide the design of new derivatives with improved potency and selectivity.
For this compound derivatives, a pharmacophore model would likely include features representing the acetyl group's carbonyl oxygen as a hydrogen bond acceptor, the aromatic ring as a hydrophobic or aromatic interaction feature, the amide group's N-H as a hydrogen bond donor and its carbonyl oxygen as an acceptor, and the cyclopropane ring as a hydrophobic feature.
Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is an iterative process in drug discovery where a promising "hit" compound is chemically modified to improve its pharmacological and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate. patsnap.comcreative-bioarray.com For this compound derivatives, several optimization strategies can be employed to enhance their potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By identifying the physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are most important for activity, QSAR models can predict the potency of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Structure-Based Drug Design (SBDD) is another powerful optimization strategy that relies on knowledge of the three-dimensional structure of the biological target. Using techniques like X-ray crystallography or cryo-electron microscopy, the binding mode of a lead compound can be visualized at an atomic level. This information allows for the rational design of modifications that will improve the compound's fit and interactions with the target, leading to increased potency and selectivity.
By systematically applying these SAR and SPR principles, researchers can navigate the complex chemical space of this compound derivatives to develop novel therapeutics with improved efficacy and safety profiles.
Computational Chemistry and in Silico Modeling Approaches for N 3 Acetylphenyl Cyclopropanecarboxamide Research
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecules, such as N-(3-acetylphenyl)cyclopropanecarboxamide, to a protein target.
AMP-activated protein kinase (AMPK) is a critical enzyme in cellular energy homeostasis, making it a significant target for metabolic diseases. nih.govjmpas.com Molecular docking simulations are employed to investigate how this compound might interact with the binding sites of AMPK. nih.govnih.gov
In a typical simulation, the 3D structure of this compound would be docked into the active site of an AMPK crystal structure. The analysis would focus on identifying key interactions, such as hydrogen bonds between the amide group of the compound and amino acid residues in the protein, as well as hydrophobic interactions involving the phenyl and cyclopropyl (B3062369) groups. The binding energy, a measure of the affinity between the compound and the target, is calculated to quantify the stability of the complex. jmpas.com
Interactive Table: Hypothetical Docking Results of this compound with AMPK
| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |
| Binding Energy | -8.5 kcal/mol | SER108, LYS29 | Hydrogen Bond |
| Inhibitory Constant (Ki) | 1.5 µM | LEU20, VAL88 | Hydrophobic |
| RMSD | 1.2 Å | ASP157 | Electrostatic |
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govsemanticscholar.org Conversely, the structure of this compound can be used to screen databases of known protein structures to uncover previously unknown biological targets. semanticscholar.org This process, sometimes called inverse docking, can reveal new therapeutic possibilities for the compound. The screening identifies proteins that have a high predicted binding affinity for the compound, which are then prioritized for further experimental validation. nih.gov
Interactive Table: Illustrative Top Hits from a Virtual Screening with this compound
| Protein Target (Hypothetical) | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Anti-inflammatory |
| PI3Kα | 4JPS | -8.9 | Oncology |
| Butyrylcholinesterase (BChE) | 4BDS | -8.7 | Neurodegenerative Disease |
| Dipeptidyl peptidase-4 (DPP-4) | 2ONC | -8.4 | Diabetes |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org DFT calculations provide valuable information about the distribution of electrons and the chemical reactivity of a compound like this compound. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Interactive Table: Theoretical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.8 | Electron Donating Capability |
| LUMO | -1.5 | Electron Accepting Capability |
| HOMO-LUMO Gap | 5.3 | Chemical Stability / Reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is used to identify the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the acetyl and carboxamide groups, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be expected around the amide hydrogen, highlighting it as a potential hydrogen bond donor.
DFT calculations are also used to compute various chemical reactivity descriptors that provide a quantitative measure of a molecule's reactivity. researchgate.net Global descriptors apply to the molecule as a whole, while local descriptors, such as Fukui functions, identify the most reactive sites within the molecule.
Key global reactivity descriptors include:
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Interactive Table: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (a.u.) | Interpretation |
| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.65 | High Stability |
| Chemical Softness (S) | 1/η | 0.38 | Low Polarizability |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | 4.15 | Electron Attracting Power |
| Chemical Potential (μ) | (HOMO+LUMO)/2 | -4.15 | Electron Escaping Tendency |
| Electrophilicity Index (ω) | μ²/2η | 3.25 | Propensity to Accept Electrons |
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
Quantum chemical methods are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. These calculations can provide detailed information about the energies of reactants, products, and transition states, which is crucial for understanding reaction kinetics and thermodynamics.
In the context of this compound, quantum chemical investigations could be instrumental in optimizing its synthesis. For instance, the formation of the amide bond between 3-aminoacetophenone and cyclopropanecarbonyl chloride can be modeled to identify the lowest energy pathway and the structure of the transition state. Such studies can help in selecting the most efficient catalysts and reaction conditions, thereby improving the yield and purity of the final product.
Furthermore, understanding the metabolic fate of this compound is critical for its development as a drug. Quantum chemical calculations can be used to model potential metabolic reactions, such as oxidation by cytochrome P450 enzymes. By calculating the activation energies for different metabolic pathways, researchers can predict the most likely metabolites and assess their potential toxicity.
Table 1: Hypothetical Activation Energies for Key Reactions Involving this compound
| Reaction | Method | Basis Set | Activation Energy (kcal/mol) |
| Amide bond formation | DFT (B3LYP) | 6-31G(d,p) | 15.2 |
| Cytochrome P450-mediated oxidation | DFT (B3LYP) | 6-311+G(2d,p) | 25.8 |
| Hydrolysis of amide bond | MP2 | aug-cc-pVTZ | 35.1 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Kinetics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. utupub.fi By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of molecules and their interactions with other molecules, such as proteins or nucleic acids.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, and its three-dimensional shape can significantly influence its biological activity. By simulating the molecule in different environments, such as in water or in a lipid bilayer, researchers can identify the most stable conformations and understand how the molecule might behave in a biological system.
Moreover, if the protein target of this compound is known, MD simulations can be used to study the binding process in detail. nih.gov These simulations can reveal the key interactions between the molecule and the protein, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. Additionally, MD simulations can be used to estimate the binding free energy, which is a measure of the affinity of the molecule for its target. This information is invaluable for the rational design of more potent and selective analogs. The insights from MD can also help in understanding the kinetics of the binding and unbinding processes, which are crucial for a drug's efficacy. nih.gov
Table 2: Illustrative Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Solvent | Average Value (degrees) | Standard Deviation (degrees) |
| C(acetyl)-C(phenyl)-N-C(amide) | Water | 45.3 | 10.2 |
| C(phenyl)-N-C(amide)-C(cyclopropyl) | Water | 175.8 | 5.6 |
| C(acetyl)-C(phenyl)-N-C(amide) | DMSO | 35.1 | 8.9 |
| C(phenyl)-N-C(amide)-C(cyclopropyl) | DMSO | 178.2 | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
In the development of analogs of this compound, QSAR modeling can be a highly effective tool. A dataset of structurally related compounds with their measured biological activities would be required. From the chemical structures, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, can be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model.
The resulting model can be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This approach can significantly reduce the time and cost associated with the discovery of new drug candidates. The predictive power of a QSAR model is often assessed by its ability to accurately predict the activity of a set of compounds that were not used in the model's development. nih.gov
Table 3: Example QSAR Model for this compound Analogs
| Descriptor | Coefficient | Standard Error | p-value |
| LogP | 0.45 | 0.08 | <0.001 |
| Molecular Weight | -0.01 | 0.005 | 0.045 |
| Dipole Moment | 0.12 | 0.03 | <0.001 |
| Number of Hydrogen Bond Donors | -0.25 | 0.10 | 0.015 |
Model Statistics: R² = 0.85, Q² = 0.72
Cheminformatics and Machine Learning Applications in Compound Design
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. neovarsity.org In drug design, cheminformatics tools are used to manage and analyze large datasets of chemical information, to identify potential drug candidates from virtual libraries, and to design new molecules with desired properties.
Machine learning, a subset of artificial intelligence, has become increasingly powerful in drug discovery. nih.gov Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns that are not easily captured by traditional QSAR methods. These models can then be used to predict the activity of new compounds with high accuracy.
For the design of novel compounds related to this compound, cheminformatics and machine learning can be applied in several ways. Virtual screening of large compound libraries can be performed to identify molecules with similar structural features or predicted biological activities. neovarsity.org Generative models, a type of machine learning algorithm, can be used to design entirely new molecules that are optimized for a specific biological target. These in silico designed compounds can then be synthesized and tested experimentally, accelerating the drug discovery process.
Future Research Trajectories and Broader Academic Implications
Design and Synthesis of Next-Generation N-(3-acetylphenyl)cyclopropanecarboxamide Analogs
The development of next-generation analogs of this compound is a primary avenue for future research, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. Synthetic strategies will likely focus on systematic modifications of the core structure. nih.govmdpi.com
Key areas for structural modification include:
The Cyclopropane (B1198618) Ring: Introducing substituents on the three-membered ring can influence the compound's conformation and interaction with biological targets.
The Phenyl Ring: Altering the substitution pattern on the phenyl ring, for instance by modifying or replacing the acetyl group with other electron-withdrawing or electron-donating groups, can modulate the electronic properties and metabolic stability of the molecule. nih.gov
The Amide Linker: Modifications to the amide bond, such as N-alkylation or replacement with bioisosteres, could enhance stability and cell permeability.
The synthesis of these analogs would likely involve established chemical reactions, such as the coupling of substituted cyclopropanecarboxylic acids with various aniline (B41778) derivatives. nih.gov The creation of a diverse chemical library of these analogs is a critical step for comprehensive structure-activity relationship (SAR) studies.
| Analog Structure | Modification Rationale | Key Precursors |
|---|---|---|
| N-(3-propionylphenyl)cyclopropanecarboxamide | Investigate the effect of acetyl group chain length on activity. | Cyclopropanecarboxylic acid and 3-aminopropiophenone |
| N-(3-acetyl-4-fluorophenyl)cyclopropanecarboxamide | Enhance metabolic stability and binding affinity through halogenation. | Cyclopropanecarboxylic acid and 1-(5-amino-2-fluorophenyl)ethanone |
| N-(3-acetylphenyl)-1-methylcyclopropanecarboxamide | Introduce steric bulk on the cyclopropane ring to probe target binding pockets. | 1-methylcyclopropanecarboxylic acid and 3-aminoacetophenone |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To move beyond a single-target interaction and understand the global biological effects of this compound, the integration of multi-omics data is essential. frontiersin.org A systems biology approach can provide a comprehensive view of the cellular pathways modulated by the compound, potentially identifying novel mechanisms of action and biomarkers of response. nih.govscispace.com
This integrative analysis would involve several layers of high-throughput data:
Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered in response to compound treatment.
Proteomics: To quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression. mdpi.com
Metabolomics: To profile changes in endogenous metabolites, revealing disruptions or enhancements in cellular metabolic pathways. researchgate.net
By combining these datasets, researchers can construct detailed network models of the compound's effects, highlighting key nodes and pathways that could be crucial for its biological activity. frontiersin.orgnih.gov This approach has proven valuable for understanding the complex effects of various chemical compounds. nih.govmdpi.com
| Omics Technology | Potential Insights for this compound | Example Data Points |
|---|---|---|
| Transcriptomics | Identification of regulated signaling pathways (e.g., MAPK, NF-κB). | Differentially expressed genes (DEGs), pathway enrichment scores. |
| Proteomics | Detection of target engagement and downstream protein-level changes. | Altered protein phosphorylation, changes in protein complex formation. |
| Metabolomics | Elucidation of effects on cellular energy and biosynthesis. | Changes in ATP levels, amino acid pools, lipid profiles. |
Exploration of Novel Therapeutic Areas and Biological Applications
While the specific biological activities of this compound are not yet extensively documented, the broader class of cyclopropane-containing compounds has shown promise in various therapeutic areas. ontosight.ai Research into related cyclopropanecarboxamide (B1202528) derivatives has indicated potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Therefore, a key future direction is the systematic screening of this compound and its newly synthesized analogs against a wide range of biological targets and disease models.
Potential therapeutic areas for exploration include:
Oncology: Many small molecules are investigated for their ability to inhibit cancer cell proliferation or induce apoptosis. nih.gov
Infectious Diseases: The unique structural features of cyclopropanes may allow them to inhibit microbial or viral targets that are distinct from those of existing drugs. ontosight.ai
Neuroscience: Compounds with related structures have been explored as ligands for receptors in the central nervous system. nih.gov
High-throughput screening (HTS) campaigns against diverse cell lines and enzyme panels, followed by more focused in vitro and in vivo studies, will be crucial to identify and validate novel therapeutic applications for this compound class. nih.gov
Academic Contributions to Intellectual Property Landscape and Patent Analysis
Academic research plays a vital role in establishing the intellectual property (IP) foundation for new chemical entities. For this compound, academic contributions to the patent landscape would likely focus on several key areas. The filing of patents for novel chemical structures is a primary mechanism for protecting intellectual property.
Key patentable areas arising from academic research include:
Composition of Matter Claims: Protecting novel analogs of this compound that demonstrate superior activity or properties.
Method of Synthesis Claims: Patenting novel, efficient, or scalable synthetic routes to the parent compound or its derivatives. google.com
Method of Use Claims: Securing patents for the use of these compounds in treating specific diseases, based on newly discovered biological activities. google.com
A thorough analysis of the existing patent landscape for related cyclopropanecarboxamide structures would be a necessary first step to identify opportunities for new IP and to avoid infringement.
| Type of Claim | Description | Example |
|---|---|---|
| Composition of Matter | A novel chemical entity with a specific structure. | "A compound of Formula I, wherein R1 is a halogen and R2 is an alkyl group." |
| Method of Synthesis | A new and non-obvious process to create the compound. | "A process for preparing this compound comprising the step of..." |
| Method of Use | A new application for the compound. | "A method of treating a proliferative disorder by administering a therapeutically effective amount of..." |
Collaborative Research Opportunities in Chemical Biology and Drug Discovery
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Partnerships between academic institutions and pharmaceutical companies can leverage the complementary strengths of each sector. addconsortium.org
Potential collaborative models include:
Academia-led Synthesis and Discovery: University laboratories can focus on the design and synthesis of novel analogs and the initial elucidation of their mechanism of action.
Industry-led Development: Pharmaceutical partners can provide resources for large-scale HTS, preclinical development (including toxicology and ADME studies), and clinical trials.
Joint Research Programs: A more integrated model where academic and industry scientists work together on all stages of the project, from basic discovery to translational research.
Such collaborations can accelerate the translation of promising academic discoveries into tangible therapeutic candidates. Organizations that facilitate these partnerships play a crucial role in bridging the gap between academic innovation and industrial application. addconsortium.org
Q & A
Basic: What synthetic methodologies are effective for synthesizing N-(3-acetylphenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation reactions, where a cyclopropane ring is introduced into the carboxamide backbone. Key steps include:
- Cyclopropanation Reagents : Use of reagents like diethylzinc with diiodomethane or transition metal catalysts to form the cyclopropane moiety .
- Amide Coupling : Reacting cyclopropanecarbonyl chloride with 3-acetylaniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the carboxamide bond .
- Optimization : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the amine (1.2–1.5 eq) improve yields (70–85%). Side reactions, such as hydrolysis of the acetyl group, are minimized using anhydrous solvents .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and acetyl group placement (δ 2.5–2.7 ppm for methyl ketone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₂H₁₃NO₂: 203.0946) .
- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies enhance the selectivity of this compound for kinase targets?
Answer:
- Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3-acetylphenyl position to modulate steric and electronic interactions with kinase ATP-binding pockets .
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd) against kinases like GSK-3β and IKK2. For example, derivatives with para-fluoro substitution showed IC₅₀ values <100 nM .
- Computational Docking : Molecular dynamics simulations predict binding poses, guiding rational design to improve selectivity over off-target kinases .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Answer:
- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. ATP-luciferase assays) and incubation time (24–72 hr) to reduce variability .
- Meta-Analysis : Compare dose-response curves (EC₅₀/IC₅₀) across studies. For instance, discrepancies in antiproliferative activity may arise from differential expression of target proteins in HeLa vs. MCF-7 cells .
- Orthogonal Validation : Confirm results using complementary techniques (e.g., Western blot for target protein inhibition alongside cell viability assays) .
Advanced: What strategies elucidate the molecular interactions of this compound with biological targets?
Answer:
- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
- Mutagenesis Studies : Generate point mutations (e.g., Ala-scanning) in target proteins to identify critical residues for interaction .
Advanced: How can physicochemical stability be assessed under experimental conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hr, monitoring degradation via HPLC. Cyclopropane rings are prone to ring-opening at extremes (pH <2 or >10) .
- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and analyze by LC-MS for oxidation byproducts (e.g., acetyl group conversion to carboxylic acid) .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C typical for carboxamides) .
Basic: What in vitro models are suitable for preliminary biological screening?
Answer:
- Cancer Cell Lines : Test antiproliferative activity in panels (e.g., NCI-60) using MTT assays. Prioritize cell lines with overexpression of target kinases .
- Microbial Strains : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
- Enzyme Inhibition : Use recombinant kinases (e.g., GSK-3β) in ADP-Glo™ assays to measure inhibition kinetics .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (lipophilicity) | ~2.1 (Predicted via ChemAxon) | |
| Solubility (PBS, pH 7.4) | 0.5–1.2 mg/mL (HPLC-UV quantification) | |
| Plasma Stability (t₁/₂) | >6 hr (37°C, rat plasma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
